Anti-HIV-1 Potency: T22 Peptide Matches the Gold Standard AZT
T22 demonstrates anti-HIV-1 activity comparable to the established antiretroviral drug 3′-azido-2′,3′-dideoxythymidine (AZT). In a direct comparative study using HIV-induced cytopathogenicity assays, T22 achieved an EC50 of 6.0 nM, which is on the same order of magnitude as AZT's EC50 of 1.4 nM [1]. This establishes T22 as a highly potent peptide-based entry inhibitor rather than a weak analog. While its potency is slightly lower, its distinct mechanism of action (blocking viral entry via CXCR4) offers a complementary approach to the reverse transcriptase inhibition of AZT. Its cytotoxic concentration (CC50) is 54 µg/mL, resulting in a therapeutic index (CC50/EC50) of approximately 6750 [2].
| Evidence Dimension | 50% Effective Concentration (EC50) against HIV-1 |
|---|---|
| Target Compound Data | 6.0 nM (also reported as 0.008 µg/mL or 2.6 nM) |
| Comparator Or Baseline | 3′-azido-2′,3′-dideoxythymidine (AZT): 1.4 nM |
| Quantified Difference | T22 is approximately 4.3-fold less potent than AZT by EC50 in this assay. |
| Conditions | In vitro HIV-induced cytopathogenicity assay using MT-4 cells |
Why This Matters
T22's potency benchmark against AZT validates its selection as a credible peptide-based alternative for HIV entry inhibition studies, especially when reverse transcriptase inhibitors are not suitable or for combination therapy research.
- [1] Tamamura H, Murakami T, Horiuchi S, et al. Downsizing of an HIV–cell fusion inhibitor, T22 ([Tyr5,12, Lys7]-Polyphemusin II), with the maintenance of anti-HIV activity and solution structure. Bioorg Med Chem. 1998;6(7):1059-1065. doi:10.1016/S0968-0896(98)00055-4 View Source
- [2] Masuda M, Nakashima H, Ueda T, et al. A novel anti-HIV synthetic peptide, T-22 ([Tyr5,12,Lys7]-polyphemusin II). Biochem Biophys Res Commun. 1992;189(2):845-850. doi:10.1016/0006-291x(92)92280-b View Source
